

# TTT-3002: An In-Depth Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: TTT 3002

Cat. No.: B15578886

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## Introduction

TTT-3002 has emerged as a potent and versatile tyrosine kinase inhibitor (TKI) with significant therapeutic potential in distinct and challenging disease areas: acute myeloid leukemia (AML) and Parkinson's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of TTT-3002, focusing on its inhibitory effects on FMS-like tyrosine kinase-3 (FLT3) and Leucine-rich repeat kinase 2 (LRRK2). This document synthesizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

## Core Mechanism of Action: Dual Kinase Inhibition

TTT-3002 exerts its therapeutic effects through the targeted inhibition of at least two key protein kinases:

- FMS-like Tyrosine Kinase-3 (FLT3):** In the context of oncology, particularly AML, TTT-3002 is a highly potent FLT3 inhibitor. It demonstrates robust activity against both wild-type FLT3 and, crucially, various activating mutations such as internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (e.g., D835Y), which are common drivers of leukemogenesis and are associated with poor prognosis.

- **Leucine-rich Repeat Kinase 2 (LRRK2):** In the realm of neurodegenerative disorders, TTT-3002 functions as an inhibitor of LRRK2 kinase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of its kinase activity is a promising therapeutic strategy to mitigate neurodegeneration.

## Quantitative Data Summary

The potency of TTT-3002 has been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: Inhibitory Activity of TTT-3002 against FLT3

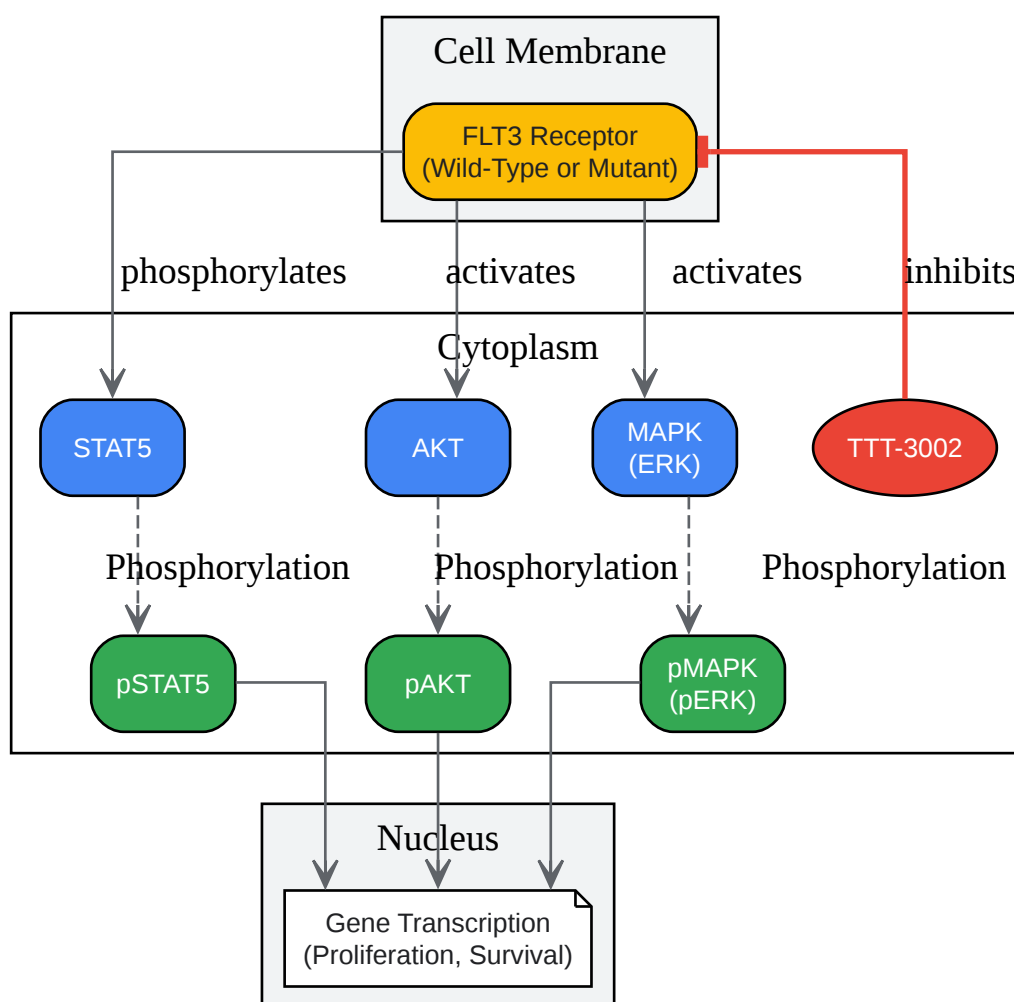
Target	Cell Line/Assay	IC50 (nM)	Reference
FLT3/ITD Autophosphorylation	Ba/F3-ITD	~0.1-0.25	<a href="#">[1]</a> <a href="#">[2]</a>
FLT3/D835Y Autophosphorylation	Ba/F3-D835Y	~0.25	<a href="#">[2]</a>
FLT3 Wild-Type	Ba/F3-WT	>2	<a href="#">[1]</a>
Cell Proliferation			
FLT3/ITD Mutant Leukemia Cells	MOLM-14, MV4-11	0.49 - 0.92	<a href="#">[1]</a>
FLT3/D835Y Mutant Cells	Ba/F3-D835Y	~1.5	<a href="#">[2]</a>
Downstream Signaling			
pSTAT5 Inhibition (in vivo)	NHD13/ITD mouse model	<2	<a href="#">[1]</a>

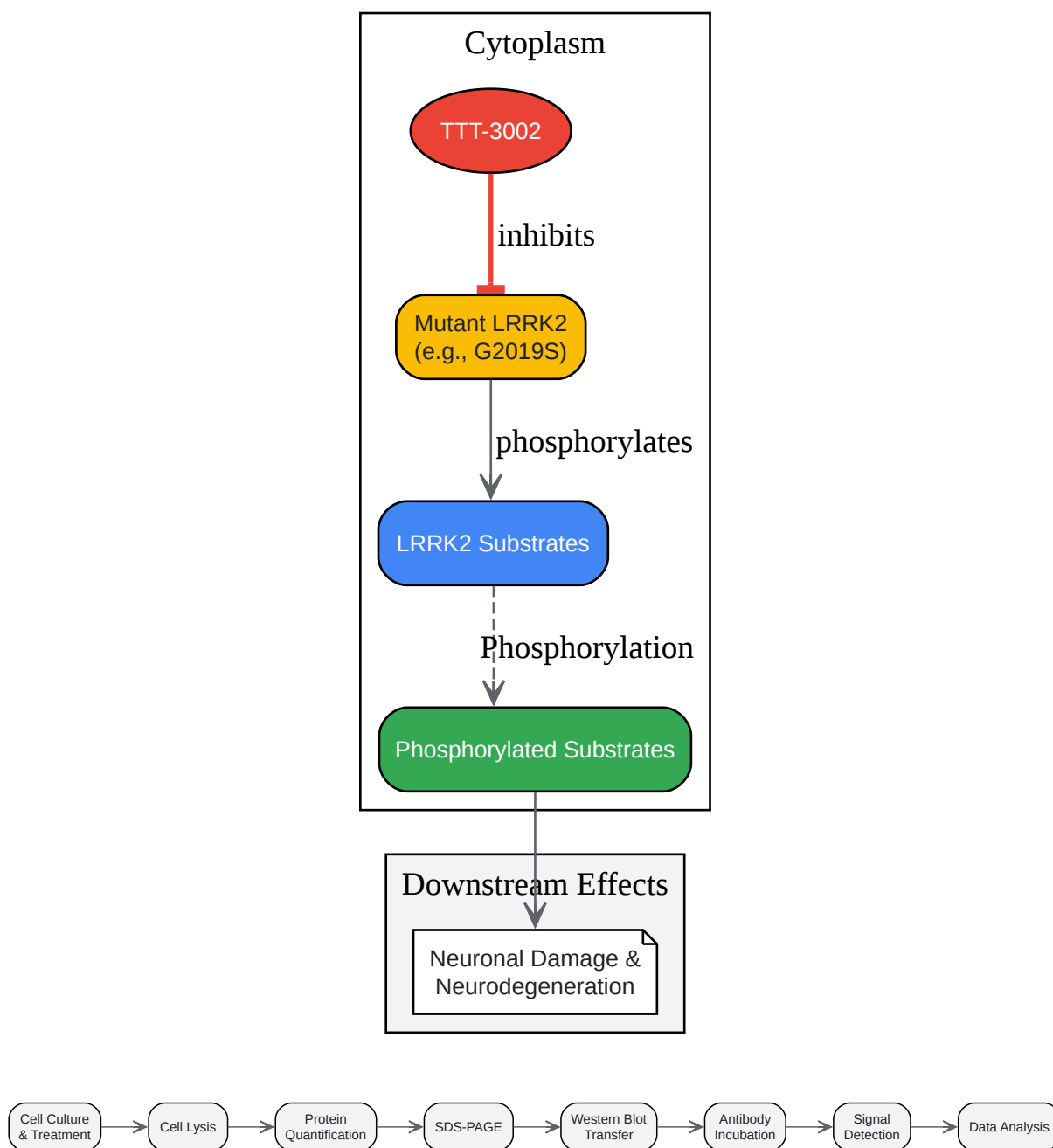
Table 2: Inhibitory Activity of TTT-3002 against LRRK2

Target	Assay Condition	IC50 (nM)	Reference
LRRK2 (Wild-Type) Kinase Activity	In vitro kinase assay	~10	<a href="#">[1]</a>
LRRK2 (G2019S Mutant) Kinase Activity	In vitro kinase assay	~8	<a href="#">[1]</a>
LRRK2 (R1441C Mutant) Kinase Activity	In vitro kinase assay	~12	<a href="#">[1]</a>

## Signaling Pathways

TTT-3002 modulates key signaling cascades downstream of FLT3 and LRRK2. The following diagrams illustrate these pathways and the point of intervention by TTT-3002.





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## References

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